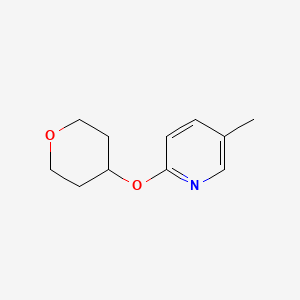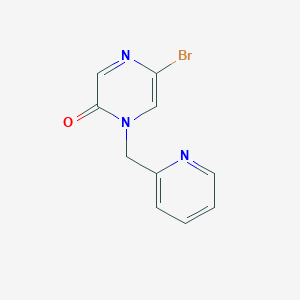
5-Methyl-2-(oxan-4-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(oxan-4-yloxy)pyridine is a heterocyclic compound . The structure is similar to benzene, with one methine group replaced by a nitrogen atom . It has a sour, putrid, and fish-like odor .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various methods. One method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .Molecular Structure Analysis
The molecular structure of this compound is similar to that of benzene, with one methine group replaced by a nitrogen atom . All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated .Chemical Reactions Analysis
Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . The reactions of pyridine are centered on the methyl group .Physical And Chemical Properties Analysis
Pyridine is a basic heterocyclic organic compound. It is a colorless to yellow liquid with a sour, putrid, and fish-like odor . It has a boiling point of 115 - 116 °C / 239 - 240.8 °F and a flash point of 17 °C / 62.6 °F .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
One study discusses a rhodium-catalyzed method for directly introducing a methyl group onto the aromatic ring of pyridines, highlighting the significance of pyridine derivatives in organic synthesis. This method utilizes feedstock chemicals methanol and formaldehyde, emphasizing the importance of pyridine derivatives in facilitating catalytic reactions (Grozavu et al., 2020).
Biochemical Applications
Another study presents the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1, demonstrating the role of pyridine derivatives as intermediates in chemical industry applications, including pharmaceuticals and polymers. This research indicates the potential of enzymatic methods for preparing hydroxylated pyridines, underscoring the versatility of pyridine derivatives in biochemical synthesis (Stankevičiūtė et al., 2016).
Material Science Applications
The corrosion inhibition effect of aryl pyrazolo pyridine derivatives on copper in hydrochloric acid systems was investigated, revealing that such compounds can serve as cathodic type inhibitors. This study not only showcases the application of pyridine derivatives in protecting metals from corrosion but also highlights their potential utility in materials science (Sudheer & Quraishi, 2015).
Pharmacological Applications
Research on selective metabotropic glutamate subtype 5 receptor antagonists indicates the use of pyridine derivatives in developing therapeutic agents. These compounds show potential for treating conditions such as anxiety, showcasing the relevance of pyridine derivatives in pharmacological research (Cosford et al., 2003).
Safety and Hazards
Zukünftige Richtungen
Pyridine-containing compounds have shown a therapeutic interest or have already been approved for use as therapeutics . They have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . Therefore, the future directions of 5-Methyl-2-(oxan-4-yloxy)pyridine could involve further exploration of its therapeutic potential.
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes involved in carbon-carbon bond formation, such as in the suzuki–miyaura cross-coupling reaction .
Mode of Action
Based on the structural similarity to other pyrimidinamine derivatives, it may interact with its targets through a mechanism involving the formation of carbon-carbon bonds .
Result of Action
Similar compounds have shown to exhibit fungicidal activity .
Eigenschaften
IUPAC Name |
5-methyl-2-(oxan-4-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-2-3-11(12-8-9)14-10-4-6-13-7-5-10/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGKAKZEUULJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2860918.png)

![Methyl 4-[(diphenylcarbamoyl)amino]benzoate](/img/structure/B2860924.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2860925.png)
![(1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2860926.png)
![1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2860927.png)


![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2860932.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2860934.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2860935.png)
![2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2860936.png)
![N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860941.png)